N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Characterization
- Synthetic Methods : Research has demonstrated various synthetic routes for creating benzenesulfonamide derivatives and similar compounds, offering insights into chemical reactivity and structural modifications to enhance biological activity. One study detailed the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives through reactions with hydrazine hydrate or hydroxylamine, among other reagents, showcasing the versatility in generating bioactive molecules (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Biological Evaluation
- Antitumor Activity : Some derivatives have shown promising in vitro antitumor activity against various cancer cell lines. A specific study highlighted the excellent inhibitory effect of certain chlorinated compounds on tumor growth, underscoring the potential of these chemicals in cancer therapy (Masao Yoshida et al., 2005).
- Antibacterial Agents : Another study focused on the antibacterial activity of pyrazol-5-one derivatives, with some compounds displaying significant effectiveness against Staphylococcus aureus and Bacillus subtilis. This suggests the potential of these derivatives as novel antibacterial agents (M. Palkar et al., 2017).
Molecular Interactions and Theoretical Studies
- Molecular Docking and DFT Calculations : Theoretical and experimental studies on certain compounds have been conducted to understand their potential interactions with biological targets, such as the KSHV thymidylate synthase complex. These studies include density functional theory (DFT) calculations, providing insights into the molecular basis of their biological activities (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Sensing Applications
- Fluorescence Sensing : Research on lanthanide(III)-organic frameworks containing dimethylphenyl imidazole dicarboxylate-based ligands has shown that these materials exhibit selective sensitivity to benzaldehyde derivatives. This demonstrates their potential application as fluorescence sensors for detecting specific chemicals (B. Shi et al., 2015).
Mechanism of Action
Target of Action
The compound N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide primarily targets Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
This compound interacts with its targets by inhibiting their growth and proliferation . The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Biochemical Pathways
The compound this compound affects the biochemical pathways of the targeted organisms, leading to their death
Pharmacokinetics
The compound’s impact on bioavailability is inferred from its potent antileishmanial and antimalarial activities .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to the death of these organisms, thereby treating the diseases they cause.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-4-6-15(10-13(12)2)20-18(23)14-5-7-16(17(11-14)22(24)25)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPSQDTBTVPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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